REACTION_CXSMILES
|
Cl.[Cl:2][C:3]1[CH:4]=[C:5]([C:22]([NH2:24])=[O:23])[C:6](=[NH:21])[N:7]([CH2:9][C:10]2[CH:15]=[C:14]([Cl:16])[CH:13]=[CH:12][C:11]=2[S:17]([CH3:20])(=[O:19])=[O:18])[CH:8]=1>[OH-].[Na+]>[Cl:2][C:3]1[CH:4]=[C:5]([C:22]([NH2:24])=[O:23])[C:6](=[NH:21])[N:7]([CH2:9][C:10]2[CH:15]=[C:14]([Cl:16])[CH:13]=[CH:12][C:11]=2[S:17]([CH3:20])(=[O:19])=[O:18])[CH:8]=1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
Cl.ClC=1C=C(C(N(C1)CC1=C(C=CC(=C1)Cl)S(=O)(=O)C)=N)C(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the solution was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
FILTRATION
|
Details
|
The precipitated crystals were collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(N(C1)CC1=C(C=CC(=C1)Cl)S(=O)(=O)C)=N)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.23 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |